Fabimycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

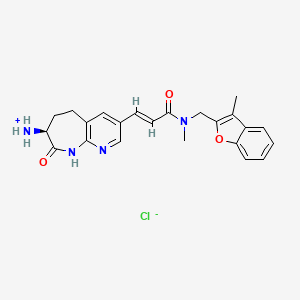

Molecular Formula |

C23H25ClN4O3 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

[(7S)-3-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-8-oxo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-7-yl]azanium chloride |

InChI |

InChI=1S/C23H24N4O3.ClH/c1-14-17-5-3-4-6-19(17)30-20(14)13-27(2)21(28)10-7-15-11-16-8-9-18(24)23(29)26-22(16)25-12-15;/h3-7,10-12,18H,8-9,13,24H2,1-2H3,(H,25,26,29);1H/b10-7+;/t18-;/m0./s1 |

InChI Key |

FCJIJHAQWMWXOH-CVODZKDNSA-N |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)[C@H](CC4)[NH3+])N=C3.[Cl-] |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)C(CC4)[NH3+])N=C3.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Fabimycin: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. These pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, possess a highly impermeable outer membrane and efficient efflux pumps, rendering many existing antibiotics ineffective.[1][2][3] Fabimycin has emerged as a promising late-stage antibiotic candidate with potent activity against these challenging pathogens.[1][4][5] Developed through a systematic, iterative chemical modification process, this compound is a novel inhibitor of bacterial fatty acid synthesis with characteristics that allow it to overcome the formidable defenses of Gram-negative bacteria.[1][6][7] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Core Mechanism of Action: Inhibition of FabI

This compound's primary mode of action is the targeted inhibition of FabI, an enoyl-acyl carrier protein reductase.[1][8][9] FabI is a crucial enzyme that catalyzes the rate-determining step in the bacterial fatty acid synthesis II (FAS-II) pathway.[2][3][4] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts the synthesis of these essential membrane building blocks, leading to bacterial growth inhibition and cell death. The specificity of this compound for the bacterial FabI enzyme over its mammalian counterpart contributes to its therapeutic index.[10]

X-ray crystallography studies have provided molecular insights into the binding of this compound to the FabI enzyme, revealing the specific interactions that lead to its potent inhibitory activity.[1][4][5][11]

Signaling Pathway of FabI Inhibition

Caption: this compound's pathway from cell entry to bactericidal effect.

Overcoming Gram-Negative Defenses

A key innovation in the development of this compound was the strategic chemical modifications made to a parent compound, Debio-1452, which was active against Gram-positive but not Gram-negative bacteria.[1][10] Guided by principles of Gram-negative permeation, these modifications, including the addition of a primary amine, enabled this compound to effectively cross the outer membrane and accumulate within Gram-negative bacteria, reaching its intracellular target, FabI.[1][10]

Recent molecular dynamics studies suggest a multifaceted mechanism of action for this compound that extends beyond FabI inhibition.[8] These studies indicate that this compound interacts with and disrupts the homeostasis of the bacterial inner and outer membranes, contributing to its overall antibacterial effect.[8] This dual action of targeting a specific enzyme and destabilizing the cell envelope may contribute to its potent activity and potentially lower the propensity for resistance development.

Experimental Workflow for Assessing Membrane Permeability

Caption: Workflow for outer and inner membrane permeability assays.

Quantitative Assessment of this compound's Activity

The antibacterial efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and specific activity against key Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Escherichia coli | >200 (clinical) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Klebsiella pneumoniae | 100 (clinical) | Not explicitly stated | Not explicitly stated | 4 |

| Acinetobacter baumannii | 100 (clinical) | Not explicitly stated | Not explicitly stated | 8 |

| Staphylococcus aureus | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: this compound has demonstrated impressive activity against over 200 clinical isolates of E. coli, K. pneumoniae, and A. baumannii.[1][4][11] For K. pneumoniae, 90% of strains were inhibited at 4 µg/mL.[1] For a diverse panel of A. baumannii, including multidrug-resistant strains, the MIC₉₀ was 8 µg/mL.[1]

Table 2: Time-Kill Kinetics

While specific quantitative data from time-kill curves are not detailed in the provided abstracts, the studies indicate that this compound exhibits a slow bactericidal effect against E. coli over an 8-hour period.[1][4]

Table 3: Spontaneous Resistance Frequency

| Bacterial Species | This compound Spontaneous Resistance Frequency |

| E. coli | Reported, but specific frequency not stated |

| S. aureus | Reported, but specific frequency not stated |

| A. baumannii | Reported, but specific frequency not stated |

Note: Spontaneous resistance to this compound can arise through point mutations in the FabI gene.[4] However, the mutant prevention concentration (MPC) for E. coli was 64 µg/mL, a level considered clinically achievable.[1] Serial passage experiments showed an 8-fold increase in the MIC for this compound against E. coli over 21 days, compared to a 128-fold increase for ciprofloxacin.[1][4]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Inoculum:

-

Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

d. Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Assay

a. Preparation:

-

Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control without antibiotic.

b. Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test and control culture.

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

c. Incubation and Enumeration:

-

Incubate the plates at 35 ± 2 °C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

d. Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Spontaneous Resistance Frequency Determination

a. Inoculum Preparation:

-

Prepare a high-density bacterial culture by growing the test organism in broth overnight to reach a stationary phase (typically >10⁹ CFU/mL).

-

Determine the precise CFU/mL of the starting culture by serial dilution and plating on non-selective agar.

b. Selection of Resistant Mutants:

-

Plate a large volume of the high-density culture onto agar plates containing this compound at a concentration of 4x to 8x the MIC.

-

Incubate the plates at 35 ± 2 °C for 24-48 hours, or until colonies appear.

c. Calculation of Resistance Frequency:

-

Count the number of colonies that grow on the antibiotic-containing plates.

-

The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells in the initial inoculum.

Outer Membrane Permeabilization Assay (NPN Uptake)

a. Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

b. Protocol:

-

Grow the Gram-negative bacteria to mid-log phase and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

-

Add this compound at the desired concentration and immediately begin monitoring the change in fluorescence over time.

-

An increase in fluorescence intensity indicates outer membrane permeabilization.

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)

a. Principle: Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of viable cells. When the inner membrane is compromised, PI enters the cell, intercalates with DNA, and exhibits a significant increase in fluorescence.

b. Protocol:

-

Prepare a bacterial suspension as described for the outer membrane permeabilization assay.

-

Add this compound at the desired concentration and incubate for a specific period.

-

Add PI to the bacterial suspension to a final concentration of 2 µM.

-

Measure the fluorescence (excitation ~535 nm, emission ~617 nm).

-

An increase in fluorescence indicates inner membrane damage.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant Gram-negative bacteria. Its primary mechanism of action, the potent and specific inhibition of the essential enzyme FabI, is complemented by its ability to overcome the formidable permeability barrier of the Gram-negative cell envelope. Evidence also suggests a secondary mechanism involving the disruption of membrane homeostasis, which may contribute to its robust antibacterial activity. The quantitative data and detailed methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to address the critical threat of antibiotic resistance. Further investigation into the multifaceted mechanism of this compound will be crucial for its clinical development and for informing the design of future generations of antibiotics targeting Gram-negative pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Outer-membrane permeability test [bio-protocol.org]

- 4. Outer membrane permeability assay [bio-protocol.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 11. researchgate.net [researchgate.net]

Fabimycin: A Technical Guide to a Novel Bacterial FabI Inhibitor

For Immediate Distribution

This technical guide provides an in-depth overview of fabimycin, a promising late-stage antibiotic candidate, for researchers, scientists, and drug development professionals. This compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component in the bacterial fatty acid biosynthesis pathway.[1][2] Its development marks a significant step forward in the fight against antibiotic-resistant Gram-negative bacteria.

Core Mechanism of Action

This compound's primary mechanism of action is the targeted inhibition of the bacterial FabI enzyme.[1] FabI is responsible for catalyzing the final, rate-determining step in the bacterial fatty acid synthesis II (FAS-II) pathway—the reduction of a trans-2-enoyl-acyl carrier protein (ACP) to an acyl-ACP.[3][4] This pathway is essential for the production of fatty acids, which are vital for the construction and maintenance of bacterial cell membranes. By binding to the active site of FabI, this compound effectively blocks this crucial step, leading to a depletion of necessary fatty acids and ultimately resulting in bacterial cell death.[1][4]

Recent studies also suggest a multifaceted activity for this compound, indicating it may also disrupt the homeostasis of the bacterial cell membrane, further contributing to its potent antibacterial effects.[2][5]

In Vitro Antimicrobial Activity

This compound demonstrates impressive potency against a broad spectrum of clinically relevant Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1] It is also effective against the Gram-positive pathogen Staphylococcus aureus. A key advantage of this compound is its specificity, as it shows limited activity against many commensal bacteria, suggesting a lower potential for disrupting the patient's microbiome.[1][6]

Table 1: In Vitro Activity of this compound

| Organism/Target | Metric | Value (µg/mL) | Reference(s) |

|---|---|---|---|

| Escherichia coli (clinical isolates) | MIC range | Not specified, but potent | [1][6] |

| Klebsiella pneumoniae (100 clinical isolates) | MIC90 | 4 | [1][3] |

| Acinetobacter baumannii (100 clinical isolates) | MIC90 | 8 | [1][3] |

| Staphylococcus aureus | MIC | 0.004 | [1][4] |

| E. coli FabI Enzyme | IC50 | <0.01 | [4][7] |

| A. baumannii FabI Enzyme | IC50 | <0.01 |[4][7] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. IC50: Half maximal inhibitory concentration.

In Vivo Efficacy

Preclinical evaluation in murine models has confirmed this compound's potential for treating systemic infections. The compound has shown significant efficacy in models of urinary tract infection (UTI), acute pneumonia, and soft tissue infections caused by drug-resistant Gram-negative bacteria.[1][3]

Table 2: Summary of In Vivo Efficacy in Murine Models

| Infection Model | Pathogen | Key Outcome | Reference(s) |

|---|---|---|---|

| Urinary Tract Infection (UTI) | Drug-Resistant E. coli | Reduced bacterial load in bladder, kidneys, spleen, and liver to pre-infection levels or below. | [6][8] |

| Acute Pneumonia | Gram-negative bacteria | Significant reduction in bacterial burden in the lungs. | [1][3] |

| Neutropenic Soft Tissue | Gram-negative bacteria | Demonstrated efficacy in reducing bacterial counts at the site of infection. |[1][3] |

Resistance Profile

This compound exhibits a low frequency of spontaneous resistance.[1] Resistance, when it does occur, is primarily mediated by point mutations within the fabI gene, which alter the drug's binding site on the enzyme.[1][7]

Table 3: this compound Resistance Metrics

| Organism | Metric | Value (µg/mL) | Reference(s) |

|---|---|---|---|

| E. coli | Mutant Prevention Concentration (MPC) | 64 | [1] |

| S. aureus | Mutant Prevention Concentration (MPC) | 0.125 |[1] |

Mutant Prevention Concentration (MPC): The lowest concentration of an antimicrobial that prevents the growth of all first-step resistant mutants.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory practices and published studies on this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9][10][11]

Methodology:

-

Preparation of Antibiotic Plates: Serially dilute this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Grow bacterial colonies overnight. Suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 105 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

FabI Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FabI by monitoring the consumption of the NADH cofactor.[12][13][14]

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2).

-

Component Addition: Add purified FabI enzyme, the NADH cofactor, and varying concentrations of this compound to the wells. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, crotonoyl-ACP (or a suitable analogue like crotonoyl-CoA).

-

Monitor Activity: Immediately measure the decrease in NADH fluorescence or absorbance at 340 nm over time using a plate reader. The rate of decrease is proportional to enzyme activity.

-

Data Analysis: Calculate the percent inhibition at each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Murine Ascending Urinary Tract Infection (UTI) Model

This model is used to evaluate the in vivo efficacy of this compound in treating a localized bacterial infection.[15][16][17][18]

Methodology:

-

Animal Preparation: Use female mice (e.g., BALB/c or C3H strains). Anesthetize the mice prior to the procedure.

-

Inoculation: Prepare a suspension of a uropathogenic E. coli strain in sterile PBS (e.g., 1-2 x 107 CFUs in 50 µL). Introduce the bacterial suspension directly into the bladder via transurethral catheterization.

-

Infection Establishment: Allow the infection to establish for a set period (e.g., 24-48 hours).

-

Treatment: Administer this compound to the mice via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. Include a vehicle control group.

-

Evaluation: At the end of the treatment period, humanely euthanize the mice. Aseptically harvest the bladder and kidneys.

-

Bacterial Load Determination: Homogenize the harvested organs in sterile PBS. Perform serial dilutions of the homogenates and plate on appropriate agar to enumerate the bacterial colonies (CFU/organ).

-

Analysis: Compare the bacterial loads in the organs of the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

Conclusion

This compound represents a significant advancement in the development of new antibiotics, particularly for treating infections caused by challenging Gram-negative pathogens. Its novel mechanism of action, potent in vitro and in vivo activity, and low propensity for resistance development make it a promising candidate for further clinical investigation.[1][8] The data presented in this guide underscore the translational potential of this compound and provide a strong rationale for its continued development as a next-generation therapeutic agent.

References

- 1. An Iterative Approach Guides Discovery of the FabI Inhibitor this compound, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ask-bioexpert.com [ask-bioexpert.com]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. unthsc.edu [unthsc.edu]

Fabimycin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabimycin is a promising antibiotic candidate demonstrating potent activity against a range of multidrug-resistant Gram-negative bacteria, including clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Developed through an iterative synthetic approach, this compound targets the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the fatty acid biosynthesis pathway.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure and a detailed account of its chemical synthesis, including experimental protocols and quantitative data, based on the seminal work by Parker et al. (2022).

Chemical Structure

This compound is a complex molecule featuring a pyrido[2,3-b]azepine core. Its systematic IUPAC name is (S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)acrylamide.

| Identifier | Value |

| IUPAC Name | (S,E)-3-(7-amino-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-3-yl)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)acrylamide |

| Molecular Formula | C₂₃H₂₄N₄O₃ |

| Molecular Weight | 404.47 g/mol |

| CAS Number | 2651965-70-5 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key pyrido[2,3-b]azepinone intermediate followed by coupling with the acrylamide side chain. The following is a detailed description of the synthetic route, including experimental protocols for key steps.

Synthesis Pathway Overview

Caption: High-level overview of the this compound synthesis workflow.

Detailed Synthetic Scheme

The synthesis of this compound begins with commercially available starting materials and proceeds through several key intermediates. A detailed, step-by-step visualization of the process is provided below.

Caption: Detailed reaction workflow for the synthesis of this compound.

Experimental Protocols

General Methods: All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Column chromatography was performed on silica gel. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of the Pyrido[2,3-b]azepinone Core (Illustrative Key Step)

-

Reaction: A solution of the appropriately substituted aminopyridine precursor (1.0 eq) in a suitable solvent (e.g., THF) is cooled to 0 °C.

-

Reagent Addition: A strong base such as lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the reaction is stirred for 30 minutes. A solution of the appropriate electrophile (1.1 eq) in THF is then added.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired pyrido[2,3-b]azepinone intermediate.

Step 2: Synthesis of the Acrylamide Side Chain (Illustrative Key Step)

-

Reaction: To a solution of N-methyl-1-(3-methyl-1-benzofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added acryloyl chloride (1.1 eq) dropwise.

-

Workup: The reaction is stirred for 2 hours at room temperature, then washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the acrylamide side chain.

Step 3: Final Coupling and Deprotection

-

Coupling: The pyrido[2,3-b]azepinone core (1.0 eq) and the acrylamide side chain (1.2 eq) are dissolved in a suitable solvent such as DMF. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added, and the mixture is heated to 80 °C for 12 hours.

-

Workup: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated.

-

Deprotection: The coupled product is treated with a deprotecting agent (e.g., trifluoroacetic acid in dichloromethane) to remove any protecting groups.

-

Final Purification: The final product, this compound, is purified by preparative HPLC to yield a white solid.

Quantitative Data

Synthesis Yields

| Step | Product | Yield (%) |

| 1 | Pyrido[2,3-b]azepinone Intermediate | 65-75 |

| 2 | Acrylamide Side Chain | 80-90 |

| 3 | Final Coupling and Deprotection | 40-50 |

| Overall | This compound | 20-35 |

Biological Activity

This compound exhibits potent antibacterial activity against a panel of Gram-negative pathogens. The minimum inhibitory concentrations (MICs) are summarized below.

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 1 |

| Escherichia coli | Clinical Isolate 1 | 2 |

| Klebsiella pneumoniae | ATCC 13883 | 2 |

| Klebsiella pneumoniae | Clinical Isolate 1 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 0.5 |

| Acinetobacter baumannii | Clinical Isolate 1 | 1 |

This compound is a potent inhibitor of the FabI enzyme. The half-maximal inhibitory concentration (IC₅₀) against E. coli FabI is in the low nanomolar range.

| Target | Organism | IC₅₀ (nM) |

| FabI | Escherichia coli | <10 |

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of this compound. The multi-step synthesis, while complex, allows for the efficient construction of this potent antibacterial agent. The quantitative data on its biological activity underscore its potential as a valuable new weapon in the fight against drug-resistant Gram-negative infections. Further research and development are warranted to fully explore the therapeutic potential of this compound.

References

Molecular Insights into Fabimycin's Inhibition of FabI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underpinning the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI) by the promising antibiotic candidate, fabimycin. The following sections detail quantitative biochemical data, comprehensive experimental protocols for key assays, and a visualization of the molecular interactions at the heart of this compound's potent antibacterial activity against drug-resistant Gram-negative pathogens.

Quantitative Data Summary

This compound demonstrates potent inhibition of FabI and robust antibacterial activity against a range of clinically relevant Gram-negative bacteria. The following tables summarize the key quantitative data gathered from biochemical and microbiological assays.

Table 1: this compound In Vitro Activity

| Target/Organism | Assay Type | Value | Reference |

| Acinetobacter baumannii FabI | Enzyme Inhibition | IC50 < 10 nM | [1] |

| Escherichia coli FabI | Enzyme Inhibition | IC50 < 10 nM | [1] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.004 µg/mL | [2] |

| Escherichia coli MG1655 | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | [2] |

| Klebsiella pneumoniae (Clinical Isolates) | Minimum Inhibitory Concentration (MIC90) | 4 µg/mL | [2] |

Table 2: this compound Activity Against Resistant A. baumannii Mutants

| FabI Mutation | This compound MIC (µg/mL) |

| G96V | 16 |

| M162V | 8 |

| A128V | 4 |

| I124F | 4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and FabI.

FabI Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the FabI enzyme.

Materials:

-

Purified FabI enzyme

-

This compound

-

Crotonyl-CoA (substrate)

-

NADH (cofactor)

-

Tricine buffer (pH 7.8)

-

DMSO

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing 50 mM tricine buffer (pH 7.8), 100 µM NADH, and varying concentrations of this compound dissolved in DMSO.

-

The FabI enzyme is added to the mixture to a final concentration of 10 nM.

-

The plate is incubated at room temperature for 10 minutes to allow for the binding of this compound to the enzyme.

-

The enzymatic reaction is initiated by the addition of crotonyl-CoA to a final concentration of 100 µM.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 15 minutes using a spectrophotometer.

-

The initial reaction velocities are calculated from the linear portion of the kinetic curves.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Generation of this compound-Resistant Mutants

This protocol describes the method for selecting and characterizing this compound-resistant bacterial mutants to identify the drug's target.

Materials:

-

Bacterial strains (e.g., E. coli MG1655, A. baumannii ATCC 19606)

-

Mueller-Hinton broth (MHB)

-

Agar plates

-

This compound

-

PCR primers for the fabI gene

-

Sanger sequencing reagents and equipment

Procedure:

-

Bacterial cultures are grown overnight in MHB.

-

Approximately 108 colony-forming units (CFU) are plated onto agar plates containing this compound at concentrations of 4x, 8x, and 16x the minimum inhibitory concentration (MIC).

-

Plates are incubated at 37°C for 24-48 hours.

-

Colonies that grow on the this compound-containing plates are selected as resistant mutants.

-

The fabI gene from each resistant mutant is amplified using PCR.

-

The PCR products are purified and sequenced using Sanger sequencing to identify mutations within the fabI gene.

-

The MIC of this compound against the confirmed mutants is re-determined to confirm the resistance phenotype.

X-ray Crystallography of the this compound-FabI Complex

This protocol provides a high-level overview of the steps involved in determining the crystal structure of this compound in complex with FabI.

Materials:

-

Purified FabI protein

-

This compound

-

NADH

-

Crystallization screening solutions

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

The FabI protein is co-crystallized with this compound and the cofactor NADH. This is achieved by mixing the purified protein with a molar excess of this compound and NADH and screening a wide range of crystallization conditions.

-

Crystals are grown using the hanging drop vapor diffusion method at a constant temperature.

-

Suitable crystals are harvested and cryo-cooled in a cryoprotectant solution to prevent ice formation during data collection.

-

X-ray diffraction data are collected at a synchrotron source.

-

The collected diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined FabI structure as a search model.

-

The model is refined, and the this compound molecule is built into the electron density map to visualize the binding interactions within the FabI active site.

Visualization of Molecular Interactions

The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's inhibition of FabI.

Caption: Logical flow of this compound's mechanism of action.

Caption: Workflow for characterizing this compound's activity.

References

The Role of Fabimycin in Overcoming Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibiotics with unique mechanisms of action is paramount to addressing this growing crisis. Fabimycin, a promising antibiotic candidate, has demonstrated significant potential in combating these resilient pathogens. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound's primary mechanism of action is the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] FabI is a crucial enzyme that catalyzes the final and rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis (FAS-II).[1][2][3][4] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts the integrity of the bacterial cell membrane, leading to cell death.[1][5] Notably, the bacterial FAS-II pathway is distinct from the mammalian fatty acid synthesis (FAS-I) pathway, providing a basis for selective toxicity against bacteria.[6]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, including many multidrug-resistant strains. Its efficacy has been evaluated against a large panel of clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][4]

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Organism (Number of Isolates) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) |

| Klebsiella pneumoniae (100) | - | 4 | 32 |

| Acinetobacter baumannii (100) | - | 8 | 32 |

Data sourced from references[1][7].

This compound's activity is notably superior to that of its predecessors, Debio-1452 and Debio-1452-NH3, against Gram-negative isolates.[1][8]

In Vivo Efficacy

The efficacy of this compound has been validated in several murine infection models, demonstrating its potential for treating systemic infections caused by drug-resistant Gram-negative bacteria.[1][4][7]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Mouse Strain | Treatment Regimen | Bacterial Load Reduction (log₁₀ CFU) vs. Vehicle |

| Urinary Tract Infection | Carbapenem-resistant E. coli | C3H/HeJ | 33.3 mg/kg, IV, TID | Spleen: 3.0, Bladder: 2.8, Liver: 2.9, Kidney: 1.9 |

| Neutropenic Thigh | Extensively drug-resistant A. baumannii | CD-1 | 50 mg/kg, IM | >2-fold decrease in log(CFU/thigh) |

| Neutropenic Thigh | NDM-1 producing A. baumannii | - | 75 mg/kg, IV, QID | Nearly 2 log(CFU/thigh) |

| Acute Pneumonia | Extensively drug-resistant A. baumannii | CD-1 | 50 mg/kg, IM | >3-fold decrease in log(CFU/lung) |

Data compiled from references[1][2][7]. TID = three times a day; QID = four times a day.

These studies highlight this compound's ability to significantly reduce bacterial burden in various tissues, often to pre-infection levels or below.[5][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~5 x 10⁵ CFU/mL)

-

This compound stock solution

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

-

Materials:

-

Culture tubes with CAMHB

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

This compound at various concentrations (e.g., 1x, 4x, 8x MIC)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

-

Procedure:

-

Inoculate culture tubes containing CAMHB and the desired concentrations of this compound with the bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

-

Spontaneous Resistance Frequency Determination

This experiment assesses the propensity of bacteria to develop resistance to this compound.

-

Materials:

-

Agar plates containing this compound at concentrations of 8x, 16x, and 32x the MIC.

-

A high-density bacterial culture (~10¹⁰ CFU/mL).

-

-

Procedure:

-

Plate a large inoculum of the bacterial culture onto the agar plates containing this compound.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of colonies that grow on the antibiotic-containing plates.

-

The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

-

Murine Infection Models: General Workflow

-

Neutropenic Thigh Infection Model:

-

Animal Model: CD-1 mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: An intramuscular injection of a bacterial suspension (e.g., 1.22 x 10⁶ CFUs of A. baumannii) is administered into the thigh.

-

Treatment: this compound or vehicle is administered at specified time points post-infection via routes such as intramuscular (IM) or intravenous (IV) injection.

-

Assessment: At a predetermined time (e.g., 26 hours post-infection), mice are euthanized, and the thigh muscle is aseptically removed, homogenized, and plated for CFU enumeration.

-

-

Acute Pneumonia Model:

-

Animal Model: CD-1 mice.

-

Infection: An intranasal instillation of a bacterial suspension (e.g., 1.6 x 10⁸ CFUs of A. baumannii) is administered.

-

Treatment: this compound or vehicle is administered at specified intervals post-infection.

-

Assessment: At 48 hours post-infection, mice are euthanized, and the lungs are harvested for bacterial burden determination.

-

-

Urinary Tract Infection (UTI) Model:

-

Animal Model: C3H/HeJ mice.

-

Infection: A transurethral inoculation of a high-titer bacterial suspension (e.g., 1.38 x 10⁹ CFUs of E. coli) is performed.

-

Treatment: this compound or vehicle is administered intravenously three times daily.

-

Assessment: At 168 hours post-infection, the spleen, bladder, liver, and kidneys are aseptically harvested to determine the bacterial load.

-

Resistance Profile

Spontaneous resistance to this compound has been observed at low frequencies.[1] Sequencing of resistant colonies has revealed point mutations in the fabI gene, confirming that the primary mechanism of resistance is target-site modification.[1][7]

Conclusion

This compound represents a significant advancement in the fight against antibiotic-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a promising candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel antimicrobial agents.

References

- 1. An Iterative Approach Guides Discovery of the FabI Inhibitor this compound, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Iterative Approach Guides Discovery of the FabI Inhibitor this compound, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multifaceted Activity of this compound: Insights from Molecular Dynamics Studies on Bacterial Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Iterative Approach Guides Discovery of the FabI Inhibitor this compound, a Late-Stage Antibiotic Candidate with Efficacy against Drug-Resistant Gram-Negative Infections. | Broad Institute [broadinstitute.org]

- 10. pubs.acs.org [pubs.acs.org]

Fabimycin: A Targeted Approach to Gram-Negative Infections with Minimal Microbiome Disruption

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A significant drawback of many current antibiotic therapies is the concurrent disruption of the host's beneficial gut microbiome, leading to secondary infections and other dysbiotic complications. Fabimycin, a novel inhibitor of the bacterial enzyme FabI, has emerged as a promising clinical candidate with potent, targeted activity against key Gram-negative pathogens while largely sparing commensal gut bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, its selective spectrum of activity, and the experimental data supporting its potential for minimal microbiome disruption. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this area.

Introduction

Gram-negative bacteria, characterized by their resilient outer membrane, are the causative agents of numerous severe infections, including pneumonia, urinary tract infections (UTIs), and bloodstream infections.[1][2] The increasing prevalence of resistance to existing antibiotic classes in these pathogens necessitates the development of novel therapeutic agents.[3] An ideal antibiotic would not only be effective against the target pathogen but also exhibit a narrow spectrum of activity to minimize collateral damage to the host microbiome.[4] Disruption of the gut microbiota by broad-spectrum antibiotics is a known risk factor for opportunistic infections, such as those caused by Clostridioides difficile.

This compound is a synthetic antibiotic developed through an iterative process to optimize its activity against Gram-negative bacteria.[3][5] It is a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in many bacteria.[3][6] Notably, many commensal gut anaerobes and certain bacterial species, including the ESKAPE pathogen Pseudomonas aeruginosa, possess alternative FabI isoforms (e.g., FabV) or lack FabI altogether, rendering them intrinsically resistant to this compound.[3][4] This inherent selectivity forms the basis for this compound's potential to treat infections with a reduced impact on the gut microbiome.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the bacterial enzyme FabI.[3][6] FabI catalyzes the final, rate-limiting step in the bacterial fatty acid elongation cycle. By binding to the active site of FabI, this compound prevents the synthesis of essential fatty acids, which are critical components of bacterial cell membranes. This disruption of membrane homeostasis ultimately leads to bacterial cell death.[7] Recent molecular dynamics studies also suggest that this compound may have a multifaceted activity, including the ability to directly interact with and disrupt the bacterial membrane, further contributing to its antimicrobial effect.[7]

Quantitative Data: Spectrum of Activity

The selective nature of this compound is evident from its minimum inhibitory concentration (MIC) values against a range of pathogenic and commensal bacteria. This compound demonstrates potent activity against over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[3][4] Conversely, it shows significantly less activity against a broad panel of anaerobic human commensal bacteria and pathogens that possess alternative enoyl-acyl carrier protein reductases.[3][4]

Table 1: In Vitro Activity of this compound Against Gram-Negative Pathogens

| Organism | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | >200 (clinical isolates) | Not explicitly stated | Potent activity reported[3][4][6] |

| Klebsiella pneumoniae | 100 (clinical isolates) | Not explicitly stated | 4[3][4] |

| Acinetobacter baumannii | >200 (clinical isolates) | Not explicitly stated | Potent activity reported[3][4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of this compound Against Commensal and Other Bacteria

| Organism Type | Number of Strains Assessed | General MIC Range (μg/mL) | Rationale for Low Susceptibility |

| Anaerobic Human Commensal Bacteria | 41 | >64 (in most cases) | Lack of FabI target enzyme[3][4] |

| Pseudomonas aeruginosa | Multiple | >64 | Possesses the FabV isoform, not FabI[4] |

| Streptococcus spp. | Multiple | >64 | Possess alternate enoyl-acyl carrier protein reductases[4] |

| Enterococcus spp. | Multiple | >64 | Possess alternate enoyl-acyl carrier protein reductases[4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Bacterial Suspension Preparation:

-

Isolate colonies from an 18-24 hour agar plate are suspended in saline.

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Drug Dilution:

-

This compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared bacterial suspension.

-

The plate is incubated at 37°C for 16-20 hours in ambient air.

-

-

MIC Reading:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

-

Culture Preparation: A log-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Drug Exposure: this compound is added at concentrations corresponding to multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted in saline, and plated on appropriate agar plates.

-

Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.[9] this compound has been shown to slowly kill E. coli over an 8-hour period.[3][4]

Microbiome Disruption Analysis (Representative Protocol)

To assess the impact of this compound on the gut microbiome, a 16S rRNA gene sequencing or shotgun metagenomic approach is typically employed in animal models.

Methodology:

-

Animal Model and Dosing:

-

Mice are treated with this compound (e.g., via intravenous administration) or a broad-spectrum control antibiotic for a defined period (e.g., 5-10 days). A vehicle control group is also included.

-

Fecal samples are collected at baseline, during treatment, and post-treatment.

-

-

DNA Extraction:

-

Total metagenomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp Fast DNA Stool Mini Kit).[10]

-

-

16S rRNA Gene Sequencing (for taxonomic profiling):

-

The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 515F/806R).[10]

-

The resulting amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).

-

-

Shotgun Metagenomic Sequencing (for taxonomic and functional profiling):

-

Total extracted DNA is fragmented, and sequencing libraries are prepared.

-

Libraries are sequenced on a high-throughput platform to generate a comprehensive representation of all genes in the microbial community.

-

-

Bioinformatic Analysis:

-

Sequencing reads are quality-filtered and processed.

-

For 16S data, reads are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned taxonomy.

-

For metagenomic data, reads are assembled into contigs and genes are predicted and annotated for taxonomic and functional classification.

-

Alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for multidrug-resistant Gram-negative infections. Its mechanism of action, which exploits the specific FabI enzyme isoform present in many key pathogens but absent in a large proportion of the human gut microbiota, provides a strong rationale for its observed selective activity. The quantitative data from in vitro studies robustly support the hypothesis that this compound has the potential for minimal microbiome disruption, a critical attribute for improving patient outcomes and reducing the incidence of secondary infections.

Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects. Future studies should focus on characterizing the pharmacokinetic and pharmacodynamic properties of this compound and directly assessing its impact on the gut microbiome composition and function in clinical trial settings. The continued development of pathogen-selective antibiotics like this compound is a crucial strategy in the ongoing battle against antimicrobial resistance.

References

- 1. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 2. New drug candidate fights off more than 300 drug-resistant bacteria | EurekAlert! [eurekalert.org]

- 3. An Iterative Approach Guides Discovery of the FabI Inhibitor this compound, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ask-bioexpert.com [ask-bioexpert.com]

- 7. Multifaceted Activity of this compound: Insights from Molecular Dynamics Studies on Bacterial Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Metagenomic Analysis of Antibiotic-Induced Changes in Gut Microbiota in a Pregnant Rat Model [frontiersin.org]

Investigating the Multifaceted Activity of Fabimycin on Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The complex and relatively impermeable outer membrane of these pathogens is a major obstacle for many antibiotics. Fabimycin, a novel antibiotic candidate, has emerged as a promising agent with potent activity against a broad spectrum of MDR Gram-negative bacteria, including clinically important species such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2][3] While its primary mechanism of action is the inhibition of FabI, an essential enzyme in bacterial fatty acid biosynthesis, recent evidence suggests a more complex and multifaceted interaction with the bacterial cell envelope.[4] This technical guide provides an in-depth overview of the multifaceted activity of this compound on bacterial membranes, summarizing key quantitative data, detailing experimental protocols for investigating these interactions, and visualizing the underlying scientific logic and workflows.

Core Concept: A Dual-Pronged Assault

This compound's efficacy against Gram-negative bacteria stems from a dual-pronged assault. Its primary intracellular target is the enzyme FabI, which is critical for the synthesis of fatty acids, the building blocks of the bacterial cell membranes.[5][6] Inhibition of FabI disrupts the integrity and function of the bacterial membrane from within.

However, compelling evidence from molecular dynamics simulations suggests that this compound also exerts a direct effect on the bacterial membranes.[4] This secondary mechanism contributes to its potent antibacterial activity and its ability to overcome the formidable barrier of the Gram-negative outer membrane. This guide will delve into the evidence for this multifaceted activity, providing a comprehensive picture of how this compound breaches bacterial defenses.

Data Presentation: Quantitative Insights into this compound's Activity

The following tables summarize the key quantitative data available for this compound, focusing on its potent antibacterial activity against resistant Gram-negative pathogens.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Multidrug-Resistant Gram-Negative Bacteria [1][2][3]

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Klebsiella pneumoniae | 100 | 2 | 4 |

| Acinetobacter baumannii | 100 | 4 | 8 |

| Escherichia coli | 54 | Not Reported | Not Reported |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Theoretical Effects of this compound on Bacterial Membrane Properties (from Molecular Dynamics Simulations) [4]

| Membrane Property | Effect of this compound |

| Membrane Thickness | Induces localized thinning |

| Lipid Order | Decreases lipid tail order, increasing fluidity |

| Lateral Diffusion of Lipids | Increases |

| Membrane Pressure Profile | Induces significant perturbations |

Note: The data in Table 2 are derived from computational modeling and indicate a direct interaction of this compound with the lipid bilayer, leading to a disruption of membrane homeostasis. Experimental quantification of these effects is a key area for future research.

Experimental Protocols: Methodologies for a Deeper Investigation

To experimentally validate the multifaceted activity of this compound on bacterial membranes, a series of well-established assays can be employed. The following are detailed protocols for key experiments.

Outer Membrane Permeabilization Assay: N-Phenyl-1-Naphthylamine (NPN) Uptake

This assay is a cornerstone for assessing damage to the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that is normally excluded by the intact outer membrane. Upon membrane disruption, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.

Materials:

-

Mid-logarithmic phase culture of the test bacterium (e.g., E. coli, K. pneumoniae, A. baumannii)

-

HEPES buffer (5 mM, pH 7.2)

-

N-Phenyl-1-naphthylamine (NPN) stock solution (500 µM in acetone)

-

This compound stock solution (at various concentrations)

-

Polymyxin B (positive control)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Bacterial Cell Preparation:

-

Grow the bacterial culture to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the bacterial cell suspension to each well.

-

Add 50 µL of NPN solution (final concentration 10 µM) to each well.

-

Add 100 µL of this compound solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). For the controls, add buffer (negative control) or Polymyxin B (positive control).

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (cells with NPN but no this compound) from all readings.

-

Plot the fluorescence intensity against time for each this compound concentration.

-

The increase in fluorescence is indicative of outer membrane permeabilization.

-

Inner Membrane Permeabilization Assay: Propidium Iodide (PI) Uptake

Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of bacteria. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

-

Mid-logarithmic phase culture of the test bacterium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Propidium iodide (PI) stock solution (1 mg/mL in water)

-

This compound stock solution (at various concentrations)

-

Methanol or a known membrane-disrupting agent (positive control)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 535 nm, Emission: 617 nm)

Procedure:

-

Bacterial Cell Preparation:

-

Prepare bacterial cells as described in the NPN uptake assay, resuspending the final pellet in PBS.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the bacterial cell suspension to each well.

-

Add 2 µL of PI solution to each well (final concentration typically 10-20 µg/mL).

-

Add 100 µL of this compound solution to achieve the desired final concentrations. For the controls, add buffer (negative control) or methanol (positive control).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature in the dark for 15-30 minutes.

-

Measure the fluorescence intensity using the microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (cells with PI but no this compound) from all readings.

-

Plot the fluorescence intensity against the this compound concentration.

-

An increase in fluorescence indicates inner membrane damage.

-

Visualization of Scientific Workflows and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and experimental workflows central to investigating this compound's multifaceted activity.

Caption: General workflow for investigating antibiotic interactions with bacterial membranes.

Caption: Experimental workflow for bacterial membrane integrity assays.

Caption: Proposed dual mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against MDR Gram-negative bacteria. Its multifaceted mechanism of action, combining the inhibition of a key metabolic enzyme with direct disruption of the bacterial membranes, makes it a robust and promising therapeutic candidate. The quantitative data on its potent antibacterial activity, coupled with the theoretical understanding of its membrane interactions, provides a strong foundation for its continued development.

Future research should focus on obtaining quantitative experimental data to validate the predictions from molecular dynamics simulations. Specifically, detailed studies using the NPN and propidium iodide uptake assays, as well as membrane potential probes, will be crucial to fully elucidate the extent and kinetics of this compound-induced membrane damage. Furthermore, investigating the synergy between FabI inhibition and direct membrane disruption will provide a more complete picture of its potent bactericidal effects. Such studies will be instrumental in optimizing the clinical application of this compound and in the rational design of the next generation of antibiotics targeting the formidable defenses of Gram-negative pathogens.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. An Iterative Approach Guides Discovery of the FabI Inhibitor this compound, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted Activity of this compound: Insights from Molecular Dynamics Studies on Bacterial Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hacking the Permeability Barrier of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Modelling Study and Antibacterial Evaluation of Diphenylmethane Derivatives as Potential FabI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining Fabimycin MIC Values: In Vitro Assays, Application Notes, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) values of Fabimycin, a novel antibiotic candidate, using common in vitro assays. This compound is an inhibitor of the bacterial enzyme FabI, a critical component in the fatty acid biosynthesis pathway, and has shown potent activity against a range of drug-resistant Gram-negative bacteria.[1][2][3] Accurate and reproducible MIC data are crucial for the preclinical and clinical development of this compound.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound against various clinically relevant bacterial species. These values have been compiled from multiple studies and are presented to provide a comparative overview of this compound's in vitro activity.

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Clinical Isolates | - | - | ≤8 |

| Escherichia coli | MG1655 | - | - | 2 |

| Klebsiella pneumoniae | Clinical Isolates | - | 4 | - |

| Acinetobacter baumannii | Clinical Isolates | 4 | 8 | - |

| Staphylococcus aureus | ATCC 29213 | - | - | 0.004 |

Note: MIC values can vary based on the specific strains tested and the exact methodology employed.

Mechanism of Action: this compound

This compound exerts its antibacterial effect by targeting and inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid biosynthesis. The inhibition of FabI disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. This disruption leads to the cessation of bacterial growth and, ultimately, cell death. The specificity of this compound for the bacterial FabI enzyme contributes to its targeted activity.[1]

Experimental Protocols

Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution and the agar dilution methods. Both are widely accepted and provide reliable and quantitative results.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

Standardized inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

-

Typically, 50 µL of broth is added to wells 2 through 12.

-

Add 100 µL of the highest concentration of this compound to well 1.

-

Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculate the Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL. Do not inoculate well 12.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determine MIC:

-

Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

-

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that prevents the growth of the bacteria.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial culture in the logarithmic growth phase

-

Standardized inoculum (adjusted to 0.5 McFarland standard)

-

Inoculator (e.g., multipoint replicator) or micropipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Agar Plates:

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound solution to 9 mL of molten agar.

-

Mix gently but thoroughly and pour the agar into sterile petri dishes.

-

Allow the plates to solidify completely. Prepare a growth control plate containing no antibiotic.

-

-

Inoculate the Plates:

-

Spot a standardized bacterial inoculum (approximately 1-2 µL, containing about 10^4 CFU) onto the surface of each agar plate, from the lowest to the highest concentration, and including the growth control plate.

-

A multipoint replicator can be used to inoculate multiple strains simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Determine MIC:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.

-

References

Application Notes and Protocols: Efficacy of Fabimycin in a Murine Urinary Tract Infection (UTI) Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fabimycin is a promising antibiotic candidate that has demonstrated significant efficacy against drug-resistant Gram-negative bacteria, a class of pathogens responsible for a substantial number of urinary tract infections (UTIs).[1][2] This document provides detailed application notes and protocols based on preclinical studies evaluating the efficacy of this compound in a murine model of UTI. The data presented herein highlights this compound's potential as a therapeutic agent for complicated UTIs caused by multidrug-resistant pathogens. This compound is an inhibitor of the bacterial enzyme FabI, which plays a crucial role in bacterial fatty acid biosynthesis.[3][4][5]

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a murine model of UTI caused by a carbapenem-resistant strain of Escherichia coli. The following tables summarize the key quantitative data from these studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Carbapenem-resistant E. coli AR-0055 | 2[6] |

| S. aureus | 0.004[7] |

| E. coli MG1655 | 2[7] |

| 90% of 100 K. pneumoniae clinical isolates (MIC90) | 4[3] |

Table 2: In Vivo Efficacy of this compound in a Murine UTI Model

| Treatment Group | Dosing Regimen | Organ | Log10 Reduction in Bacterial Load (CFU) vs. Vehicle |

| This compound | 33.3 mg/kg, IV, three times a day | Spleen | 3.0[6][7] |

| Bladder | 2.8[6][7] | ||

| Liver | 2.9[6][7] | ||

| Kidney | 1.9[6][7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration of this compound against pathogenic bacterial strains.

Materials:

-

This compound

-

Bacterial isolates (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial incubator (37°C)

-

Spectrophotometer (600 nm)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking.

-

Inoculum Standardization: Dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Murine Urinary Tract Infection (UTI) Model

This protocol describes the establishment of a UTI in mice to evaluate the in vivo efficacy of this compound.[3][6]

Animal Model:

-

Female C3H/HeJ mice are used for this model.[6]

Materials:

-

Carbapenem-resistant E. coli strain (e.g., AR-0055)[6]

-

Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS), sterile

-

Anesthetic (e.g., isoflurane)